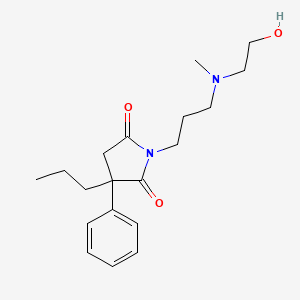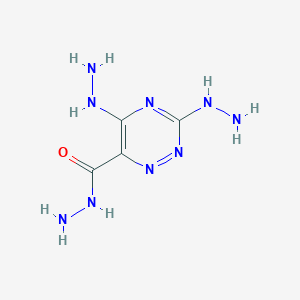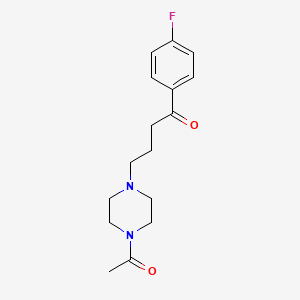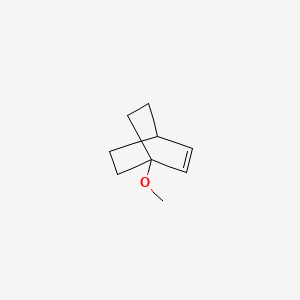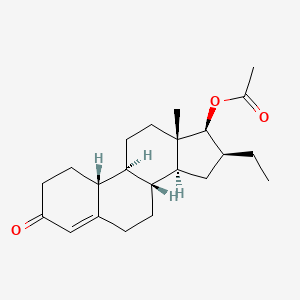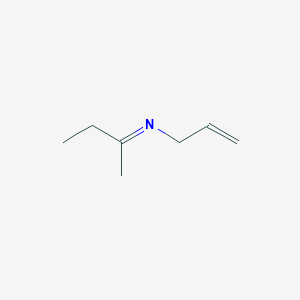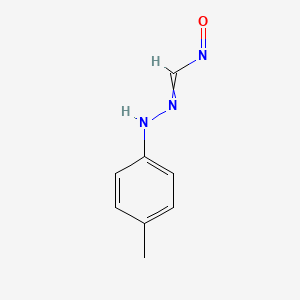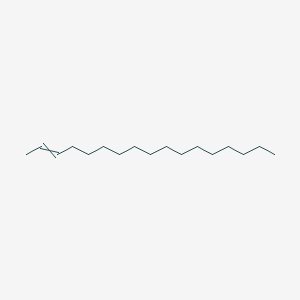
2-Heptadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecene is an unsaturated hydrocarbon with the chemical formula C17H34. It is a colorless liquid with a distinct odor. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. The double bond in this compound is located at the second carbon atom, making it a positional isomer of other heptadecenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Heptadecene can be synthesized through various methods. One common approach involves the alkylation of 1-heptene using magnesium bromide (MgBr2) as a catalyst . Another method includes the hydrogenation of fats or other raw materials containing long-chain unsaturated compounds, which are converted into long-chain saturated hydrocarbons .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic decarbonylation of stearic acid. This process uses a catalyst system comprised of rhodium trichloride (RhCl3) and triphenylphosphine, resulting in a mixture of heptadecenes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, forming epoxides or alcohols.
Reduction: Reduction reactions can convert this compound into heptadecane by adding hydrogen.
Substitution: In substitution reactions, one of the hydrogen atoms in this compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used in substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Heptadecane.
Substitution: Halogenated heptadecenes.
Wissenschaftliche Forschungsanwendungen
2-Heptadecene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Heptadecene exerts its effects varies depending on the application. In biological systems, it can act as a semiochemical, influencing the behavior of insects. For example, (2S,8Z)-2-butyroxy-8-heptadecene is a major component of the sex pheromone of the chrysanthemum gall midge . In medicinal applications, heptadecane has been shown to suppress age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity through the NIK/IKK and MAPKs pathways .
Vergleich Mit ähnlichen Verbindungen
Heptadecane (C17H36): A saturated hydrocarbon with no double bonds.
1-Heptadecene (C17H34): An isomer with the double bond at the first carbon atom.
8-Heptadecene (C17H34): An isomer with the double bond at the eighth carbon atom.
Comparison: 2-Heptadecene is unique due to its specific position of the double bond at the second carbon atom. This positional isomerism affects its chemical reactivity and physical properties compared to other heptadecenes. For instance, 1-Heptadecene and 8-Heptadecene have different boiling points and reactivity profiles due to the location of their double bonds.
Eigenschaften
CAS-Nummer |
26741-30-0 |
|---|---|
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
heptadec-2-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5H,4,6-17H2,1-2H3 |
InChI-Schlüssel |
GCWAFWMUTOXMIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


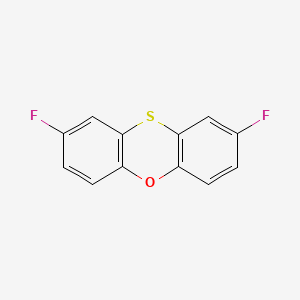
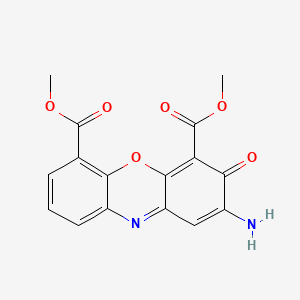
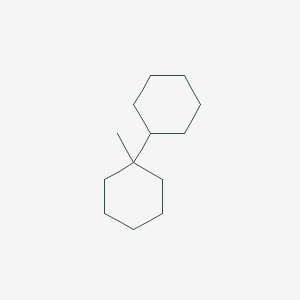
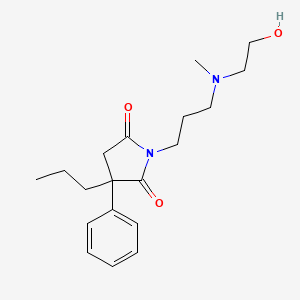

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
